![molecular formula C21H25N3OS B2535928 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-phenylacetamide CAS No. 392320-92-2](/img/structure/B2535928.png)
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-phenylacetamide” is a complex organic compound. It contains an adamantyl group, which is a type of polycyclic hydrocarbon with unique structural, biological, and stimulus-responsive properties . The compound also features a thiadiazol group, a type of heterocyclic compound that contains both sulfur and nitrogen in its ring structure .
Synthesis Analysis
The synthesis of such compounds often involves the use of carbocation or radical intermediates that have unique stability and reactivity compared to simple hydrocarbon derivatives . For example, the synthesis of similar adamantyl heterocyclic compounds has been achieved by condensation of 1-adamantyl chalcone with substituted phenylhydrazine .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic methods such as nuclear magnetic resonance (NMR), Raman, and infrared spectroscopies . The compound’s structure is likely to be characterized by the presence of an adamantyl group, a thiadiazol group, and a phenylacetamide group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the unique reactivity of the adamantyl group. For instance, the adamantyl group can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, NMR and FT-IR spectroscopy can be used to investigate its chemical structure .Wissenschaftliche Forschungsanwendungen
Design and Synthesis for Inhibition of Glutaminase
The structural analog of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-phenylacetamide, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), has been identified as a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS), which is crucial for understanding the therapeutic potential of GLS inhibition in cancer research. This has led to the development of analogs aimed at improving drug-like properties and evaluating their efficacy in inhibiting the growth of human lymphoma cells and mouse xenograft models, highlighting the compound's relevance in designing new cancer therapeutics (Shukla et al., 2012).
Exploration of Noncovalent Interactions in Hybrid Derivatives
A study focused on adamantane-1,3,4-thiadiazole hybrid derivatives, including N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, provided insights into their noncovalent interactions through crystallographic analysis and quantum theory. This research offers significant contributions to the understanding of molecular interactions and structure-activity relationships, which are fundamental in drug design and development (El-Emam et al., 2020).
Anticancer and Antimicrobial Activities
The synthesis and pharmacological evaluation of adamantane scaffold-containing 1,3,4-thiadiazole derivatives have demonstrated significant anti-proliferative activity against various cancer cell lines. These findings are pivotal in the discovery and development of new anticancer agents. Additionally, the exploration of these derivatives' inhibitory activity against EGFR highlights their potential as targeted cancer therapies (Wassel et al., 2021).
Novel Sulfonamide Derivatives for Cytotoxic Activity
Research on novel sulfonamide derivatives incorporating the adamantyl moiety has showcased their cytotoxic potential against breast and colon cancer cell lines. This emphasizes the adamantyl group's role in enhancing the therapeutic efficacy of sulfonamide-based compounds, presenting a promising direction for developing new cancer treatments (Ghorab et al., 2015).
Antimicrobial and Anti-Inflammatory Applications
Adamantane-containing thiadiazole derivatives have been synthesized and tested for their in vitro activities against a range of bacteria and the fungus Candida albicans. These compounds have shown marked antimicrobial activities, highlighting their potential as leads for developing new antimicrobial agents. Moreover, their in vivo anti-inflammatory activity further underscores the versatility of the adamantane-1,3,4-thiadiazole framework in therapeutic applications (Kadi et al., 2010).
Eigenschaften
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS/c1-24(18(25)10-14-5-3-2-4-6-14)20-23-22-19(26-20)21-11-15-7-16(12-21)9-17(8-15)13-21/h2-6,15-17H,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSYDTUZUMWCGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

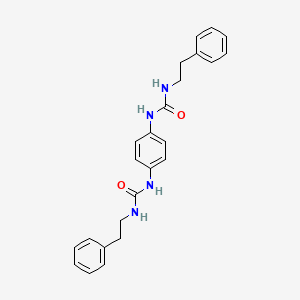
![(5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic acid](/img/structure/B2535848.png)
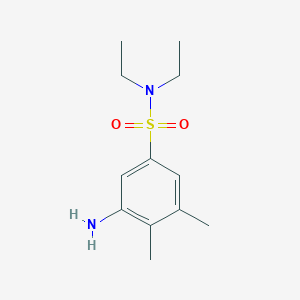
![5-amino-N-benzyl-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2535851.png)
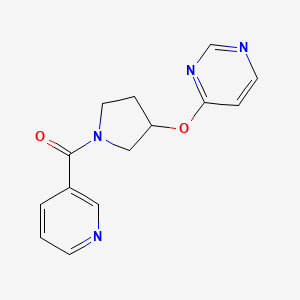
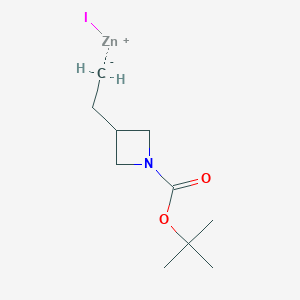
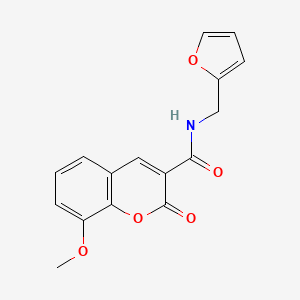
![N-(3-acetamidophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2535855.png)
![Methyl (E)-4-[4-[[(1-methylpyrazole-4-carbonyl)amino]methyl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2535856.png)
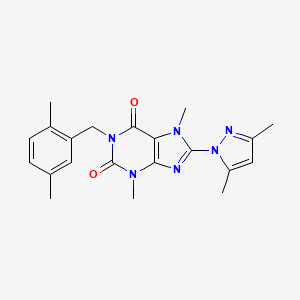
![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2535860.png)

![2-[4-Methyl-2-(methylsulfanyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2535862.png)
![N-(3,5-dimethylphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2535865.png)